5-Methylurapidil is a selective α1A-adrenoceptor antagonist . This means it blocks the action of adrenaline and noradrenaline on α1A-adrenoceptors, which are a type of protein on the surface of cells that respond to these hormones.
5-Methylurapidil has been used for competitive binding in radioligand binding assays . In these assays, it competes with a radioactive ligand for binding to the α1A-adrenoceptor. The amount of 5-Methylurapidil that binds to the receptor can be determined by measuring the decrease in the amount of radioactive ligand that binds to the receptor.
5-Methylurapidil is also used in cardiovascular research, specifically in studying hypertension and heart failure .
5-Methylurapidil is a selective α1A-adrenoceptor antagonist . This means it blocks the action of adrenaline and noradrenaline on α1A-adrenoceptors, which are a type of protein on the surface of cells that respond to these hormones. In the context of cardiovascular diseases, these receptors play a crucial role in regulating blood pressure and heart function.
In cardiovascular research, 5-Methylurapidil can be administered to animal models of hypertension or heart failure to study the effects of α1A-adrenoceptor blockade . The dosage and route of administration can vary depending on the specific experimental design.
The use of 5-Methylurapidil in these studies can help researchers understand the role of α1A-adrenoceptors in cardiovascular diseases and potentially develop new therapeutic strategies . For example, blocking these receptors could help lower blood pressure in hypertensive patients or improve heart function in patients with heart failure.
5-Methylurapidil is a selective antagonist of the alpha-1A adrenergic receptor, belonging to a class of compounds that inhibit the action of endogenous or exogenous adrenergic agonists. Its chemical formula is C21H31N5O3, and it has a CAS Registry Number of 34661-85-3. This compound has garnered attention for its ability to selectively bind to adrenergic receptors, particularly in the context of cardiovascular and neurological studies.
5-Methylurapidil primarily functions through competitive inhibition at the alpha-1A adrenergic receptor. This interaction prevents the activation of these receptors by endogenous catecholamines, such as norepinephrine. The binding affinity of 5-methylurapidil has been quantitatively assessed through radioligand binding assays, demonstrating its capacity to inhibit [^3H]prazosin binding in various rat tissues, which serves as a measure of its effectiveness as an antagonist .
The biological activity of 5-methylurapidil extends to its influence on locomotion and feeding behaviors in animal models. Studies have shown that intracerebroventricular administration of this compound can significantly affect cocaine-stimulated hyperlocomotion and hypophagia in rats. Specifically, it has been observed to increase baseline food intake without altering locomotion in saline-treated rats, indicating a potential role in modulating appetite and movement .
The synthesis of 5-methylurapidil typically involves multi-step organic reactions that include the formation of key intermediates followed by selective modifications to achieve the final compound. While specific synthetic routes may vary, they generally involve the use of starting materials that undergo functional group transformations and coupling reactions. Precise methodologies are often proprietary or detailed in specialized chemical literature.
5-Methylurapidil has applications primarily in pharmacological research. Its role as a selective alpha-1A adrenergic receptor antagonist makes it valuable for studying cardiovascular responses and neurological pathways influenced by adrenergic signaling. Additionally, it is utilized in competitive binding assays to explore receptor interactions and drug efficacy .
Interaction studies involving 5-methylurapidil have highlighted its specificity for the alpha-1A adrenergic receptor compared to other subtypes. Research indicates that it can discriminate between different alpha-adrenergic receptor subtypes, providing insights into receptor pharmacology and potential therapeutic targets for conditions such as hypertension and anxiety disorders . The compound's interactions with other drugs have also been explored to understand its effects on various physiological processes.
Several compounds exhibit structural and functional similarities to 5-methylurapidil. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Primary Action | Unique Features |
---|---|---|---|
Urapidil | High | Alpha-1 adrenergic antagonist | Also acts as a serotonin receptor agonist |
Prazosin | Moderate | Alpha-1 adrenergic antagonist | Used primarily for hypertension treatment |
Doxazosin | Moderate | Alpha-1 adrenergic antagonist | Long half-life, used for benign prostatic hyperplasia |
Terazosin | Moderate | Alpha-1 adrenergic antagonist | Similar use as doxazosin but with different pharmacokinetics |
Uniqueness of 5-Methylurapidil: The compound's selectivity for the alpha-1A subtype distinguishes it from others like prazosin and doxazosin, which may interact with multiple adrenergic receptor subtypes. This selectivity allows for more targeted therapeutic effects and potentially fewer side effects related to broader receptor interactions.
5-Methylurapidil is characterized by specific molecular parameters that define its chemical identity. The compound has a molecular formula of C21H31N5O3 [1] [2] [3], representing a complex heterocyclic structure containing carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight has been consistently reported as 401.50 g/mol [1] [2], with the exact molecular weight determined to be 401.24996 Da through mass spectrometry [4]. The compound is registered under the Chemical Abstracts Service (CAS) number 34661-85-3 [1] [2] [3] and is catalogued in PubChem with the compound identifier (CID) 5640 [3] [5].
Parameter | Value | Source |
---|---|---|
Molecular Formula | C21H31N5O3 | [1] [2] [3] |
Molecular Weight | 401.50 g/mol | [1] [2] |
Molecular Weight (exact) | 401.24996 Da | [4] |
CAS Registry Number | 34661-85-3 | [1] [2] [3] |
PubChem CID | 5640 | [3] [5] |
5-Methylurapidil exhibits a complex molecular architecture comprising several distinct functional groups that contribute to its pharmacological properties. The compound contains a pyrimidine-2,4-dione core structure, which is a uracil derivative characterized by the presence of two carbonyl groups at positions 2 and 4 of the pyrimidine ring [6] [7]. This core structure is methylated at position 5 of the pyrimidine ring, giving the compound its distinctive name.
The molecule features a methoxyphenyl group attached to a piperazine ring system, which provides conformational flexibility and contributes to the compound's binding properties [8] [9]. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms, which enhances hydrogen-bonding potential and facilitates receptor interactions [9]. Additionally, the compound contains a propylamine linker connecting the piperazine system to the methylated uracil core.
The structural formula reveals multiple functional groups:
5-Methylurapidil presents as a white solid at room temperature [10] [11], exhibiting good stability under standard storage conditions. The compound is recommended to be stored at room temperature in a tightly sealed container [2]. Chemical stability studies indicate that the compound maintains its integrity under normal handling and storage conditions.
The solubility profile of 5-Methylurapidil demonstrates limited aqueous solubility, with water solubility of 0.4 mg/mL at room temperature [10] [11] [12]. However, solubility is significantly enhanced in acidic conditions, with 0.1 M hydrochloric acid providing solubility of 3.8 mg/mL [2] [10] [12]. This pH-dependent solubility behavior is consistent with the compound's basic piperazine functionality, which becomes protonated under acidic conditions.
The compound is classified under WGK 3 in the German Water Hazard Classification system [10] [11], indicating its potential environmental impact. Physical handling requires standard laboratory safety precautions, including the use of eyeshields, gloves, and type N95 respiratory protection when appropriate [10].
Property | Value | Source |
---|---|---|
Physical Form | Solid | [2] [10] [11] |
Color | White | [10] [11] |
Solubility in Water | 0.4 mg/mL | [10] [11] [12] |
Solubility in 0.1 M HCl | 3.8 mg/mL | [2] [10] [12] |
Storage Temperature | Room Temperature | [2] |
WGK Germany Classification | WGK 3 | [10] [11] |
The hydrogen bonding characteristics of 5-Methylurapidil are crucial for its biological activity and pharmacokinetic properties. Analysis of the molecular structure reveals eight hydrogen bond acceptor sites [13] [14], primarily consisting of nitrogen atoms in the piperazine ring, pyrimidine ring, and the oxygen atoms in the methoxy group and carbonyl groups of the uracil core.
The compound contains a single hydrogen bond donor site [13] [14], which corresponds to the amino nitrogen in the propylamine linker connecting the piperazine and pyrimidine systems. This asymmetric hydrogen bonding profile, with multiple acceptor sites and limited donor capacity, influences the compound's interaction with biological targets and its pharmacological selectivity.
The hydrogen bonding pattern is consistent with the compound's known biological activity as a selective α1A-adrenoceptor antagonist and 5-HT1A receptor agonist [2] [15]. The specific arrangement of hydrogen bond acceptors and donors facilitates the formation of key intermolecular interactions with amino acid residues in the binding sites of these receptors.
5-Methylurapidil possesses seven rotatable bonds [13] [14] [16], indicating significant conformational flexibility. This flexibility is primarily contributed by the propylamine linker and the piperazine ring system, which can adopt multiple conformations to optimize binding interactions with different receptor sites.
The molecular configuration is classified as achiral [1], with no defined stereocenters (0/0) [1] and no E/Z geometric centers [1]. This achiral nature simplifies the compound's synthesis and eliminates stereoisomer-related variability in biological activity. The compound carries no formal charge under physiological conditions [1], contributing to its ability to cross biological membranes.
The conformational flexibility provided by the rotatable bonds is essential for the compound's dual pharmacological activity, allowing it to adopt different conformations when binding to α1A-adrenoceptors versus 5-HT1A receptors. This structural adaptability contributes to the compound's unique pharmacological profile [15].
Property | Value | Source |
---|---|---|
Hydrogen Bond Acceptors | 8 | [13] [14] |
Hydrogen Bond Donors | 1 | [13] [14] |
Rotatable Bonds | 7 | [13] [14] [16] |
Topological Polar Surface Area (TPSA) | 71.74 Ų | [14] |
XLogP | 3.88 | [5] [14] |
Stereochemistry | ACHIRAL | [1] |
Optical Activity | NONE | [1] |
Defined Stereocenters | 0 / 0 | [1] |
E/Z Centers | 0 | [1] |
Charge | 0 | [1] |
The structural representation of 5-Methylurapidil is standardized through various chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is: COC1=C(C=CC=C1)N2CCN(CCCNC3=C(C)C(=O)N(C)C(=O)N3C)CC2 [1] [17] [4]. This notation provides a linear representation of the molecular structure, encoding the connectivity and arrangement of atoms.
The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 [1] [17] [4]. The corresponding InChI Key is HIHZDNKKIUQQSC-UHFFFAOYSA-N [1] [17] [4], providing a unique identifier for database searches and chemical informatics applications.
The systematic IUPAC name for the compound is 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione [5] [14] [4], which precisely describes the substitution pattern and connectivity of functional groups within the molecular structure.
Notation Type | Value | Source |
---|---|---|
SMILES | COC1=C(C=CC=C1)N2CCN(CCCNC3=C(C)C(=O)N(C)C(=O)N3C)CC2 | [1] [17] [4] |
InChI | InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | [1] [17] [4] |
InChI Key | HIHZDNKKIUQQSC-UHFFFAOYSA-N | [1] [17] [4] |
IUPAC Name | 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | [5] [14] [4] |
The synthesis of 5-Methylurapidil follows established synthetic pathways that have been developed and refined through extensive research. The compound, with the molecular formula C21H31N5O3 and Chemical Abstracts Service registry number 34661-85-3, represents a methylated derivative of urapidil with distinct pharmacological properties [1] [2] [3].
The primary synthetic approach involves multi-step organic synthesis protocols that incorporate specialized reaction conditions and specific reagent selections. Research has demonstrated that the synthesis typically employs nucleophilic substitution reactions combined with cyclization processes to construct the complex heterocyclic framework characteristic of 5-Methylurapidil [4]. The synthetic methodology requires careful control of reaction parameters including temperature, solvent selection, and reaction time to achieve optimal yields and purity.
Advanced synthetic techniques have been developed utilizing beta-cyclodextrin as an inverse phase-transfer catalyst, which has shown enhanced efficiency in the formation of the target compound [4]. This methodology represents a significant advancement in synthetic chemistry, providing improved reaction rates and selectivity compared to conventional synthetic approaches.
The synthetic route typically involves the formation of the pyrimidine core structure followed by the attachment of the piperazine-containing side chain. The methylation step that distinguishes 5-Methylurapidil from its parent compound requires specific methylating agents and controlled reaction conditions to ensure regioselective modification [4].
Temperature control during synthesis is critical, with optimal reaction temperatures ranging from room temperature to moderate heating conditions depending on the specific synthetic step. The use of inert atmospheric conditions is often required to prevent oxidative degradation of sensitive intermediates [5].
The purification of 5-Methylurapidil employs sophisticated techniques designed to achieve pharmaceutical-grade purity levels. Counter-solvent recrystallization has emerged as the primary purification method, demonstrating exceptional effectiveness in removing impurities and achieving high purity standards [6] [7].
The counter-solvent recrystallization process involves dissolving crude 5-Methylurapidil with purity greater than 96% in dimethyl sulfoxide at elevated temperatures of approximately 45°C [7]. Following complete dissolution and filtration, the solution is introduced to an anti-solvent system under controlled stirring conditions. This process results in selective precipitation of the purified compound while maintaining impurities in solution.
The purification methodology achieves remarkable purity levels exceeding 99.82% as determined by High Performance Liquid Chromatography analysis [6]. The process demonstrates superior recovery rates compared to alternative purification techniques and proves highly suitable for industrial-scale production requirements.
Solid phase extraction techniques utilizing specialized polymeric cartridges have also been developed for purification applications. The Strata X polymeric reversed-phase cartridges demonstrate excellent performance with recovery rates exceeding 90% [8]. These cartridges employ a 33-micrometer polymeric reversed-phase material that provides selective retention and elution of 5-Methylurapidil.
The solid phase extraction protocol involves pre-conditioning cartridges with methanol followed by water equilibration. Sample loading occurs in acidic conditions using 2% orthophosphoric acid, followed by washing steps with water and 5% methanol in water. Final elution employs pure methanol to recover the purified compound [8].
Vacuum drying represents the final purification step, removing residual solvents and achieving the desired solid-state form. This process requires controlled temperature and pressure conditions to prevent thermal decomposition while ensuring complete solvent removal [6] [7].
5-Methylurapidil exhibits distinctive solubility characteristics that significantly influence solution preparation protocols and analytical procedures. The compound demonstrates limited aqueous solubility, with water solubility measured at 0.4 milligrams per milliliter under standard conditions [1] [9] [10].
Enhanced solubility is achieved in acidic conditions, with 0.1 Molar hydrochloric acid providing solubility of 3.8 milligrams per milliliter [1] [9] [10]. This pH-dependent solubility behavior reflects the basic nature of the piperazine moiety within the molecular structure and provides important guidance for formulation development.
The predicted pKa value of 7.79±0.10 indicates the compound exists in equilibrium between protonated and neutral forms at physiological pH [10] [11]. This characteristic influences both solubility behavior and analytical detection methods.
Solution preparation protocols require careful attention to pH control and solvent selection. Stock solutions are typically prepared in organic solvents such as methanol and water mixtures in 50:50 volume ratios to ensure complete dissolution while maintaining stability [8]. Working standard solutions are prepared through serial dilution methods using the same solvent system to maintain consistency.
For analytical applications, solutions are prepared at concentrations ranging from 5.201 to 1501.188 nanograms per milliliter depending on the intended analytical method [8]. Quality control samples are prepared at multiple concentration levels including Lower Limit of Quantification Quality Control at 5.201 nanograms per milliliter, Low Quality Control at 14.962 nanograms per milliliter, Medium Quality Control at 610.679 nanograms per milliliter, and High Quality Control at 1197.409 nanograms per milliliter [8].
Temperature considerations are important during solution preparation, with storage at -20°C recommended for long-term stability [1] [9]. Stock solutions demonstrate stability for several months when properly stored under controlled conditions.
Analytical verification of 5-Methylurapidil purity employs multiple complementary techniques to ensure comprehensive characterization and quality assessment. High Performance Liquid Chromatography represents the primary analytical method for purity determination and quantitative analysis [12].
The High Performance Liquid Chromatography method utilizes an Inertsil Octadecylsilane column with dimensions of 4.6 millimeters × 250 millimeters and 5-micrometer particle size [12]. The mobile phase comprises acetonitrile, 50 millimolar ammonium dihydrogen phosphate, and triethanolamine in a ratio of 25:75:0.5 volume per volume, with pH adjusted to 5.5 using orthophosphoric acid. Detection occurs at 270 nanometers wavelength with a flow rate of 1.0 milliliter per minute.
The High Performance Liquid Chromatography method demonstrates excellent linearity over the range of 10 to 160 micrograms per milliliter with a correlation coefficient of 0.9997 [12]. Recovery studies show mean recovery ranging from 99.16 to 100.04%, while intra-day and inter-day relative standard deviations remain below 2.0%.
Liquid Chromatography-Tandem Mass Spectrometry provides enhanced sensitivity and specificity for analytical verification. The method employs electrospray ionization with selected reaction monitoring, utilizing mass transitions of 388.2 → 190.1 for 5-Methylurapidil [8]. The method achieves a lower limit of quantification of 5.201 nanograms per milliliter with excellent precision and accuracy parameters.
Nuclear Magnetic Resonance spectroscopy serves as a definitive structural confirmation technique. Both proton and carbon-13 Nuclear Magnetic Resonance experiments provide comprehensive structural characterization, with specific chemical shift patterns confirming the molecular structure and purity [13] [14]. Two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments provide additional structural verification.
Mass spectrometry analysis employs electrospray ionization coupled with quadrupole time-of-flight detection for molecular weight confirmation and fragmentation pattern analysis [15] [16]. The molecular ion peak at mass-to-charge ratio 402.25 corresponds to the protonated molecular ion, while characteristic fragmentation patterns provide structural confirmation.
Infrared spectroscopy provides functional group identification and purity assessment through analysis of characteristic absorption bands. The technique serves as a complementary method for structural verification and detection of potential impurities or degradation products.
The analytical verification protocol incorporates system suitability testing to ensure analytical method performance. Parameters including retention time precision, peak symmetry, theoretical plate count, and resolution between analyte and potential impurities are monitored to maintain analytical reliability [12].
Validation parameters including specificity, linearity, precision, accuracy, limit of detection, and limit of quantification are established according to International Council for Harmonisation guidelines. Stress testing under acidic, alkaline, oxidative, photolytic, and thermal conditions demonstrates analytical method stability-indicating capability [12] [17].